1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine
Description
1-[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. The triazole ring is further linked to a piperazine moiety at position 3. This structural framework is common in medicinal chemistry due to the pharmacological versatility of both triazole and piperazine motifs. Triazoles are known for their metabolic stability and hydrogen-bonding capacity, while piperazines often enhance solubility and receptor-binding affinity. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous triazole-piperazine derivatives .
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c1-18-12(10-2-4-11(14)5-3-10)16-17-13(18)19-8-6-15-7-9-19/h2-5,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSXWWDVROCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1N2CCNCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit histamine receptors, contributing to its antihistamine properties. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-Piperazine Derivatives
| Compound Name | Triazole Substituents | Piperazine Substituents | Key Pharmacological Activities | Reference |
|---|---|---|---|---|
| Target Compound | 5-(4-ClPh), 4-methyl | Directly linked to triazole | Inferred: Enzyme inhibition potential | — |
| 1-((5-[(4-ClBz)sulfonyl]-4-phenyl-4H-triazol-3-yl)methyl)-4-[3-Cl-5-TfMe-pyridinyl]piperazine | 5-(4-ClBz-sulfonyl), 4-phenyl | 3-Cl-5-(trifluoromethyl)pyridinyl | Not reported (structural complexity) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | — | 4-ClPh via carbonyl linker | Psychoactive (CNS modulation inferred) | |
| 1-(4-Methoxyphenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine | 1H-1,2,4-triazol-3-ylcarbonyl | 4-Methoxyphenyl | Not reported (structural analog) | |
| 1-(1-{5-[(4-ClBz)sulfanyl]-4-methyl-4H-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole | 5-(4-ClBz-sulfanyl), 4-methyl | — | Not reported (bulky substituents) |
Key Observations :
- Substituent Position : The target compound’s 4-methyl group on the triazole may enhance metabolic stability compared to bulkier phenyl or sulfonyl groups in analogs .
- Linker Chemistry : Direct triazole-piperazine linkage (target compound) vs. carbonyl-linked analogs (e.g., ) may influence conformational flexibility and binding kinetics. Carbonyl linkers reduce basicity but introduce hydrogen-bonding sites .
- Chlorophenyl vs.
Pharmacological Activities
- Enzyme Inhibition: Triazole derivatives in demonstrated anti-lipase (IC50: 12.39–16.12 µg/mL) and anti-urease activities.
- Psychoactive Properties: Simpler analogs like 1-(4-chlorophenyl)piperazine () exhibit psychoactive effects via monoamine reuptake inhibition. The target compound’s piperazine group may confer CNS activity, but steric hindrance from the triazole could modulate potency .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (C13H15ClN6) has a molecular weight of ~314.8 g/mol. Piperazine improves aqueous solubility compared to non-polar triazole derivatives (e.g., : MW 443.97) .
- logP and Bioavailability: The 4-chlorophenyl group increases logP (~2.5 estimated), suggesting moderate membrane permeability.
Biological Activity
1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure
The chemical formula of this compound is C₁₃H₁₅ClN₄. The compound features a piperazine ring linked to a triazole moiety with a chlorophenyl substituent, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with various substituted triazoles. For instance, the introduction of the 4-chlorophenyl group can be achieved through electrophilic aromatic substitution methods. The process often yields several derivatives that can be screened for biological activity.
Antimicrobial Activity
Studies have shown that compounds in the triazole family exhibit significant antimicrobial properties. For example:
- A study demonstrated that derivatives of 1,2,4-triazoles possess moderate to good activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis .
- The specific compound of interest has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Anticancer Properties
Research indicates that triazole derivatives can act as potent anticancer agents:
- Certain studies have reported that modifications on the triazole ring enhance anticancer activity against cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives were found to be lower than those of established chemotherapeutics like doxorubicin .
- The mechanism is believed to involve the inhibition of key signaling pathways in cancer cells, particularly those mediated by PI3K enzymes .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed:
| Cell Line | IC50 (µg/mL) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| HCT-116 | 1.9 | 3.23 |
| MCF-7 | 2.3 | 3.23 |
These findings suggest that the compound exhibits promising anticancer properties and could serve as a lead compound for further development.
Q & A
Basic: What synthetic methods are validated for preparing 1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine derivatives?
The synthesis typically involves coupling reactions between substituted triazoles and piperazine derivatives. For example, acid-amine coupling using 1-piperonyl piperazine and benzoic acid derivatives has been employed, followed by purification via column chromatography. Structural confirmation relies on elemental analysis, IR (to confirm amide bonds), NMR (to verify substituent positions), and mass spectrometry (to validate molecular weight). Modifications like β-cyclodextran inclusion may reduce toxicity but can compromise biological activity, requiring iterative optimization .
Basic: How do researchers characterize the physicochemical properties of this compound?
Key characterization includes:
- Spectroscopy : IR identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹). ¹H/¹³C NMR confirms aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and piperazine methyl groups (δ 2.3–2.6 ppm).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 180–220°C).
- Solubility : Tested in polar (DMF, DMSO) and non-polar solvents to guide formulation. Piperazine’s inherent hydrophilicity improves solubility in acidic buffers .
Advanced: What contradictory findings exist regarding the biological activity of piperazine-modified derivatives?
Modified derivatives often exhibit trade-offs:
- Toxicity vs. Activity : β-cyclodextran inclusion reduces cytotoxicity but diminishes antiplatelet activity, as seen in modified piperazine derivatives .
- Substituent Effects : Electron-donating groups (e.g., -OH) on the aryl ring reduce DPP-IV inhibitory activity, while bulky groups (e.g., -CF₃) enhance it. For example, 3-trifluorophenyl substituents increase activity, whereas 4-hydroxyethyl groups decrease it .
- Receptor Binding : In 5-HT1A ligands, replacing homopiperazine with piperazine (e.g., compound 7 vs. 3) reduces affinity by 3-fold, highlighting conformational sensitivity .
Advanced: How do structural modifications to the piperazine ring influence cytotoxicity in cancer research?
- Substituent Optimization : Piperazine units with saturated alkane substituents (e.g., compound 1g) show optimal cytotoxicity in MDA-MB-231 cells, inducing S-phase arrest and apoptosis.
- Linker Length : In P2X7 receptor antagonists, a one-carbon linker between piperazine and aryl groups (compound 61) enhances activity, while two-carbon linkers (compound 62) reduce potency 10-fold .
- Halogen Effects : Para-fluorine on aryl rings boosts P2X7 antagonism, but chlorine or iodine substitutions diminish activity .
Advanced: What methodological approaches resolve discrepancies in structure-activity relationships (SAR)?
- Computational Modeling : Molecular docking predicts substituent contributions (e.g., green/red coloring in CoMFA maps indicates bulky/electron-donating group requirements) .
- Protonation State Analysis : For PROTACs, experimental pKa determination (via Sirius T3) and in silico tools (MoKa) evaluate how piperazine linkers affect solubility and target engagement .
- Comparative SAR : Cross-referencing data from KN-62 derivatives (P2X7) and vilazodone analogs (5-HT1A) identifies optimal chain lengths and substituent positions .
Advanced: How is the piperazine scaffold utilized in multitarget drug design (e.g., antidepressants, anticancer agents)?
- CNS Drug Design : Piperazine’s conformational flexibility enables dual 5-HT1A/SERT binding. For example, vilazodone’s four-carbon linker balances receptor affinity and pharmacokinetics .
- Anticancer PROTACs : Piperazine linkers modulate PROTAC protonation states, improving blood-brain barrier penetration. Substituents like 4-fluorophenyl enhance stability without compromising degradation efficiency .
Advanced: What experimental designs address stability challenges in carbon capture applications involving piperazine?
- Membrane Contactors : PTFE hollow fiber modules with K₂CO₃/piperazine blends optimize CO₂ absorption rates (94.5% yield). Parameters include gas-liquid flow rates (1–5 L/min) and temperature (25–40°C) .
- Degradation Mitigation : Piperazine reduces K₂CO₃ degradation via side reactions, but its volatility requires system designs (e.g., closed-loop reactors) to minimize evaporative losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
